molecular formula C12H22Si B160183 Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane CAS No. 134695-74-2

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane

Cat. No.: B160183
CAS No.: 134695-74-2
M. Wt: 194.39 g/mol
InChI Key: VEUUNIUMKJTBJB-UHFFFAOYSA-N
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Description

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: is an organosilicon compound with the molecular formula C12H22Si . This compound is notable for its unique structure, which includes a cyclopentadienyl ring substituted with four methyl groups and a trimethylsilyl group. It is used in various chemical syntheses and research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane typically involves the reaction of tetramethylcyclopentadiene with trimethylchlorosilane in the presence of a base such as sodium hydride . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is used in several scientific research applications:

Comparison with Similar Compounds

Comparison: Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is unique due to its specific substitution pattern on the cyclopentadienyl ring and the presence of the trimethylsilyl group. This structure imparts distinct reactivity and stability compared to other similar compounds, making it valuable in specialized chemical syntheses and research applications .

Properties

IUPAC Name

trimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22Si/c1-8-9(2)11(4)12(10(8)3)13(5,6)7/h12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUUNIUMKJTBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C1[Si](C)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392642
Record name Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134695-74-2
Record name Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Reactant of Route 2
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Reactant of Route 3
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Reactant of Route 4
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Reactant of Route 5
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Reactant of Route 6
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane

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